
4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside is a powerful tool used in biomedicine for the detection and analysis of glycosidases . This compound acts as a synthetic substrate that is hydrolyzed by glycosidases, enabling the identification and assessment of these enzymes’ activity . It finds applications in drug discovery and the study of various diseases related to enzyme dysfunction like lysosomal storage disorders and viral infections .
Synthesis Analysis
The synthesis of this compound involves the reaction of either 3,4,6-tri-0-acetyl-2-azido-2-deoxy-a- or -P-D-galactopyranosyl chloride with a twofold excess of 4-methylumbelliferone and silver trifluoromethanesulfonate in dichloromethane containing an equimolar amount of sym-collidine . This yields 4-methylumbelliferyl tri-O-acetyl-2-azido-2-deoxy-a-~-galactopyranoside in 33% yield . The P anomer was formed in 20 and 10% yields, respectively .Molecular Structure Analysis
The molecular formula of this compound is C22H23N3O10 . The IUPAC name is [(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate .Chemical Reactions Analysis
This compound is a common biomedical research substrate that detects β-galactosidase activity by enzymatic hydrolysis . The resultant 4-methylumbelliferone yields a fluorescent signature, useful in detecting lysosomal storage disease .Physical And Chemical Properties Analysis
The molecular weight of this compound is 489.43 . More detailed physical and chemical properties were not found in the retrieved information.Scientific Research Applications
Cytotoxic Attributes and Cancer Therapy Applications
4-Methylumbelliferyl derivatives, including 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside, have been extensively investigated for their cytotoxic properties. These compounds, belonging to the coumarin family, have shown exceptional activity in cancer therapy. Their effectiveness includes the ability to counteract mechanisms of multidrug-tumor resistance, enhance the tumor sensitivity to phototherapy, and mitigate the side effects of currently used chemotherapeutic drugs. These outcomes suggest the potential for designing new derivatives with optimized selectivity and reduced side effects for various cancer phenotypes (Mustafa et al., 2021).
Antitumor Attributes
The antitumor attributes of 4-Methylumbelliferyl-based derivatives further emphasize their significance in scientific research. These compounds have demonstrated promising properties in overcoming multidrug tumor resistance, reducing toxic side effects of chemotherapeutic drugs, and improving the efficacy of cancer phototherapy. The structural features of these derivatives play a crucial role in their antitumor activities, guiding future studies towards the synthesis of new compounds with enhanced activity and selectivity against various cancer phenotypes (Abdulaziz & Mustafa, 2020).
Radical Scavenging and Antioxidant Activity
The radical scavenging and antioxidant properties of chromones and their derivatives, related compounds to 4-Methylumbelliferyl derivatives, have been recognized for their potential to delay or inhibit cell impairment. These properties are crucial in addressing various diseases by neutralizing active oxygen and cutting off free radical processes. The structural elements such as the double bond, carbonyl group, and specific hydroxyl groups in the chromone nucleus are key to their radical scavenging activity, which may extend to 4-Methylumbelliferyl derivatives, suggesting their utility in developing antioxidant therapies (Yadav et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside are glycosidases . These are enzymes that hydrolyze glycosidic bonds in complex sugars .
Mode of Action
This compound acts as a synthetic substrate for glycosidases . It is hydrolyzed by these enzymes, which allows for the identification and assessment of their activity .
Result of Action
The hydrolysis of this compound by glycosidases results in the production of 4-methylumbelliferone . This compound yields a fluorescent signature, which can be detected and measured . This allows researchers to assess the activity of glycosidases in a given sample .
Future Directions
The compound is already being used in biomedicine for the detection and analysis of glycosidases . It finds applications in drug discovery and the study of various diseases related to enzyme dysfunction like lysosomal storage disorders and viral infections . Future research may continue to explore its potential uses in these and other areas.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O10/c1-10-7-18(29)34-16-8-14(5-6-15(10)16)33-22-19(24-25-23)21(32-13(4)28)20(31-12(3)27)17(35-22)9-30-11(2)26/h5-8,17,19-22H,9H2,1-4H3/t17-,19-,20+,21-,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCMFNFBECGZSA-VOFPXKNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654864 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124167-43-7 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
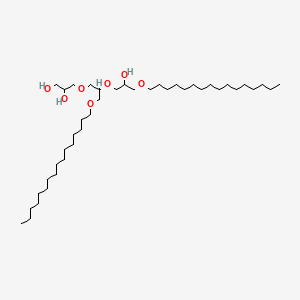
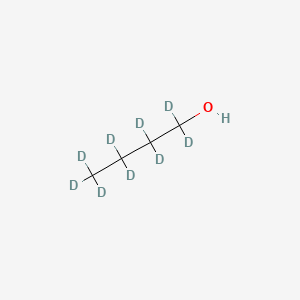
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)
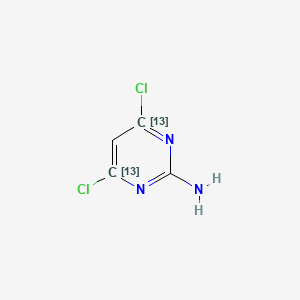
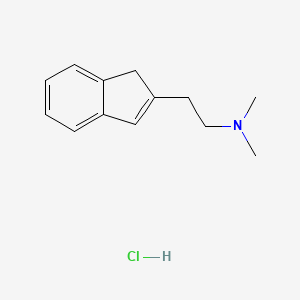
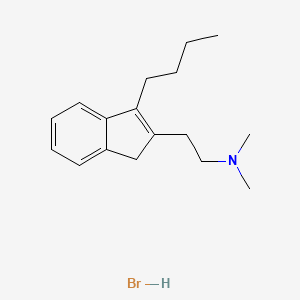
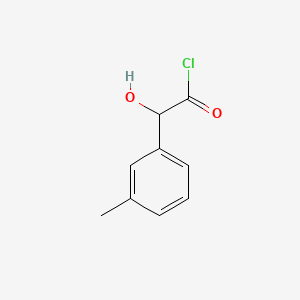

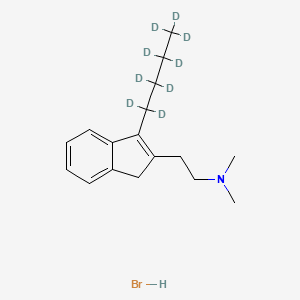
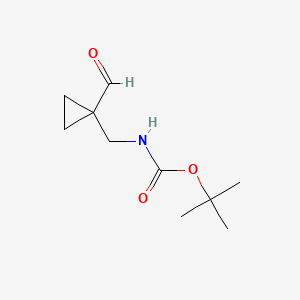
![9-Hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B584115.png)
![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)
